molecular formula C15H14ClNO3 B2781422 2-(4-Methylphenoxy)ethyl 2-chloropyridine-3-carboxylate CAS No. 875334-46-6

2-(4-Methylphenoxy)ethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2781422
CAS No.: 875334-46-6
M. Wt: 291.73
InChI Key: GCMPJCFQPCJANH-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)ethyl 2-chloropyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with a chloropyridine moiety and an ester linkage to a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenoxy)ethyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with 2-(4-methylphenoxy)ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenoxy)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alkoxides.

    Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Nucleophilic substitution: The major products are substituted pyridine derivatives, depending on the nucleophile used.

    Ester hydrolysis: The major products are 2-chloropyridine-3-carboxylic acid and 2-(4-methylphenoxy)ethanol.

Scientific Research Applications

2-(4-Methylphenoxy)ethyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)ethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The ester linkage allows the compound to act as a prodrug, releasing the active moieties upon hydrolysis. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

    2-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of 2-(4-Methylphenoxy)ethyl 2-chloropyridine-3-carboxylate.

    2-(4-Methylphenoxy)ethanol: Another precursor used in the synthesis.

    Other chloropyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylphenoxy)ethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-11-4-6-12(7-5-11)19-9-10-20-15(18)13-3-2-8-17-14(13)16/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMPJCFQPCJANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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